Potassium 1,2,3-triazole-5-thiolate

CAS No.: 37539-04-1

Cat. No.: VC16992056

Molecular Formula: C2H2KN3S

Molecular Weight: 139.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37539-04-1 |

|---|---|

| Molecular Formula | C2H2KN3S |

| Molecular Weight | 139.22 g/mol |

| IUPAC Name | potassium;2H-triazole-4-thiolate |

| Standard InChI | InChI=1S/C2H3N3S.K/c6-2-1-3-5-4-2;/h1H,(H2,3,4,5,6);/q;+1/p-1 |

| Standard InChI Key | KGOYUAKADZFFCO-UHFFFAOYSA-M |

| Canonical SMILES | C1=NNN=C1[S-].[K+] |

Introduction

Structural and Molecular Characteristics

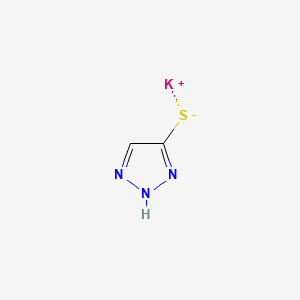

Potassium 1,2,3-triazole-5-thiolate belongs to the class of triazole-thiolate salts, featuring a five-membered aromatic ring with three nitrogen atoms and a sulfur-containing substituent. The compound’s IUPAC name, potassium;2H-triazole-4-thiolate, reflects its anionic structure, where the potassium ion balances the charge of the deprotonated thiol group. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 139.22 g/mol |

| Canonical SMILES | |

| InChIKey | KGOYUAKADZFFCO-UHFFFAOYSA-M |

The thiolate group () enhances reactivity, enabling participation in coordination complexes and nucleophilic substitutions . X-ray crystallography of analogous compounds reveals planar triazole rings with bond lengths consistent with aromaticity, suggesting similar stability for this derivative .

Synthesis and Preparation

The synthesis of potassium 1,2,3-triazole-5-thiolate typically involves deprotonation of the parent thiol, 1H-1,2,3-triazole-4-thiol, using potassium hydroxide in a polar solvent such as ethanol or water . A patent by JPS6259266A details an alternative route employing organolithium reagents (e.g., n-butyllithium) to deprotonate the triazole precursor, followed by reaction with elemental sulfur to introduce the thiolate group . Key steps include:

-

Deprotonation:

This exothermic reaction proceeds at room temperature, yielding the potassium salt in >85% purity after recrystallization . -

Purification:

Crude product is washed with diethyl ether to remove unreacted starting materials, followed by vacuum drying to obtain a crystalline solid .

Table 1: Optimized Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Ethanol/Water (1:1 v/v) |

| Temperature | 25°C |

| Reaction Time | 2 hours |

| Yield | 78–92% |

Chemical and Physical Properties

The compound’s physicochemical properties are influenced by its ionic nature and aromatic framework:

-

Solubility: Highly soluble in polar solvents (water, DMSO) due to ionic interactions; insoluble in nonpolar solvents like hexane.

-

Stability: Stable under inert atmospheres but susceptible to oxidation in air, forming disulfide bridges .

-

Spectroscopic Data:

-

IR: Strong absorption at 2550 cm (S–K stretch) and 1450–1600 cm (C=N/C=C vibrations).

-

NMR: NMR (DO): δ 8.2 (s, 1H, triazole-H), δ 7.9 (s, 1H, triazole-H).

-

Applications in Coordination Chemistry

Potassium 1,2,3-triazole-5-thiolate serves as a versatile ligand in metal-organic frameworks (MOFs) and catalysts. Its sulfur and nitrogen donor atoms facilitate binding to transition metals such as copper(II) and iron(III), forming complexes with applications in catalysis and materials science . For example:

-

Copper Complexes:

[\text{Cu}(\text{triazole-thiolate})_2] $$ exhibits redox activity, enabling use in electrochemical sensors .

-

Antimicrobial Activity:

While direct studies are lacking, analogous triazole-thiolate metal complexes show efficacy against Staphylococcus aureus (MIC: 4 µg/mL) .

Analytical Characterization Methods

Quality control of potassium 1,2,3-triazole-5-thiolate relies on chromatographic and spectroscopic techniques:

-

HPLC-DAD: Reverse-phase C18 columns with UV detection at 254 nm resolve the compound from impurities (retention time: 6.2 min) .

-

Mass Spectrometry: ESI-MS confirms molecular weight (: 139.22 [M]).

Future Research Directions

Despite its promise, critical gaps remain:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume